molecular formula C9H7ClN2O B042917 1-(4-Chlorophenyl)-1H-pyrazol-3-ol CAS No. 76205-19-1

1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Cat. No.: B042917
CAS No.: 76205-19-1
M. Wt: 194.62 g/mol
InChI Key: DRENHOMDLNJDOG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and chlorophenyl moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 4-chlorobenzaldehyde and appropriate hydrazines. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction temperature is usually maintained between 80-120°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Evaporative crystallization is often employed to purify the compound, where the solvent is removed to achieve supersaturation, leading to crystal formation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-1H-pyrazol-3-ol has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol
  • 1-(4-Chlorophenyl)-1H-pyrazol-4-ol
  • 1-(4-Chlorophenyl)-1H-pyrazol-3-carboxylic acid

Uniqueness: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions .

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENHOMDLNJDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463329
Record name 1-(4-Chlorophenyl)-3-hydroxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76205-19-1
Record name 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76205-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-hydroxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)pyrazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the aromatic rings in 1-(4-Chlorophenyl)-1H-pyrazol-3-ol?

A1: The abstract states that the dihedral angle between the aromatic ring planes in this compound is 11.0 (2)° []. This indicates that the two rings are not coplanar but are slightly twisted relative to each other.

Q2: How does this compound form interactions in its crystal structure?

A2: The crystal structure of this compound reveals the formation of inversion dimers linked by pairs of O—H⋯N hydrogen bonds, generating R 2 2(8) loops []. This suggests that the compound can engage in intermolecular hydrogen bonding, which might influence its physical properties like melting point and solubility.

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